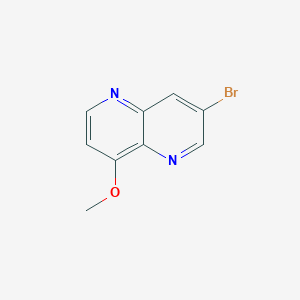
3-Bromo-8-methoxy-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-methoxy-1,5-naphthyridine is a compound that belongs to the class of naphthyridines, which are characterized by a two nitrogen atoms in the ring structure. This compound is of interest due to its potential applications in chemical synthesis and pharmaceuticals. The presence of bromo and methoxy substituents on the naphthyridine core can influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related naphthyridine derivatives often involves condensation reactions, as seen in the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) from 2-aminochromone-3-carboxaldehyde and 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation and bromination . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Density Functional Theory (DFT) calculations can also be employed to investigate the equilibrium geometry, electronic structure, and properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . These techniques would be relevant for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo a variety of chemical reactions. For instance, bromo-naphthyridines can participate in amination reactions, which may involve intermediates such as naphthyridynes . The reactivity of the bromo and methoxy groups in this compound would likely allow for similar transformations, potentially yielding amino-naphthyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The electronic absorption spectra of these compounds can be measured in different solvents, and the observed bands can be assigned using theoretical calculations . The presence of a methoxy group can affect the compound's biochemical potency and cellular penetration, as seen in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Behavior
3-Bromo-8-methoxy-1,5-naphthyridine and its derivatives are primarily studied in the context of chemical synthesis and reaction mechanisms. For instance, Haak and Plas (2010) investigated the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3, leading to the discovery of new compounds through amination, including 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one (Haak & Plas, 2010). Similarly, Czuba (2010) described rearrangements in the amination of bromo-1,5-naphthyridines, which might involve naphthyridyne as an intermediate, contributing to the understanding of reaction pathways in this chemical class (Czuba, 2010).
Pharmaceutical Research
In pharmaceutical research, naphthyridine derivatives, including those related to this compound, have shown promise. For example, Kong et al. (2018) studied a novel naphthyridine derivative that demonstrated significant anticancer activity in human malignant melanoma cell lines, indicating potential applications in cancer treatment (Kong et al., 2018).
Antimalarial Research
The compound has also been explored in the context of antimalarial research. Barlin and Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, including derivatives of 3-bromo-8-chloro-1,5-naphthyridine, some of which showed significant antimalarial activity (Barlin & Tan, 1985).
Synthesis and Characterization
Further research into the synthesis and characterization of these compounds is ongoing. For instance, Li et al. (2010) described a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a related compound, which contributes to the broader understanding of the chemical behavior and potential applications of naphthyridine derivatives (Li et al., 2010).
Safety and Hazards
The safety data sheet for 3-Bromo-8-methoxy-1,5-naphthyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . They find application in the cardiovascular, central nervous system, and hormonal diseases .
Mode of Action
1,5-naphthyridines generally interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
1,5-naphthyridines are known to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-bromo-8-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIMNXCQMNDHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

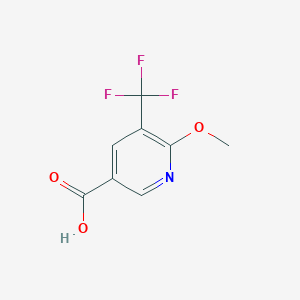
![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

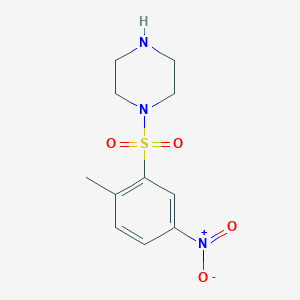
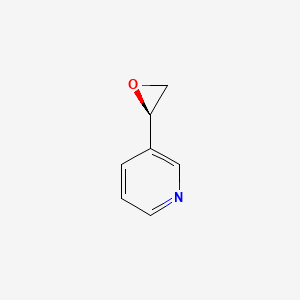
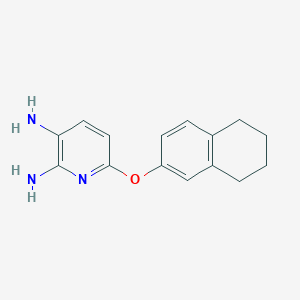
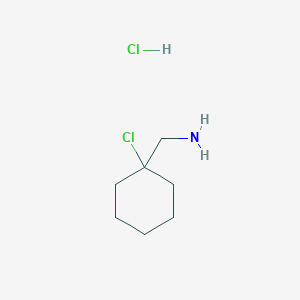

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)
![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)
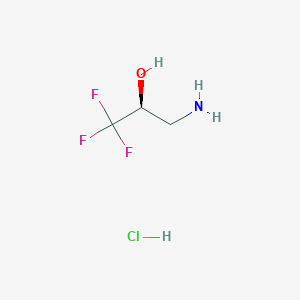
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)